

Application Notes and Protocols for RO1138452 in In Vitro Cell-Based Assays

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Compound of Interest

Compound Name: RO1138452

Cat. No.: B1680659

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Introduction

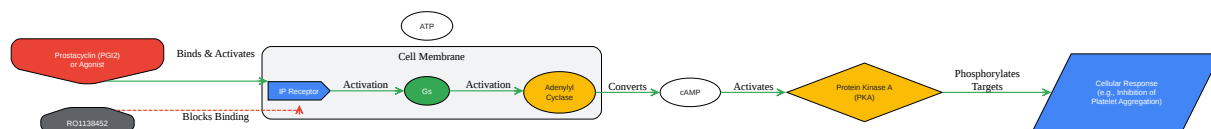
RO1138452 is a potent and selective antagonist of the prostacyclin (IP) receptor, a G protein-coupled receptor (GPCR) involved in various physiological processes, including vasodilation, inhibition of platelet aggregation, and inflammation.[1][2][3] These application notes provide detailed protocols for utilizing **RO1138452** in in vitro cell-based assays to investigate its antagonist activity and to study the signaling pathways mediated by the IP receptor.

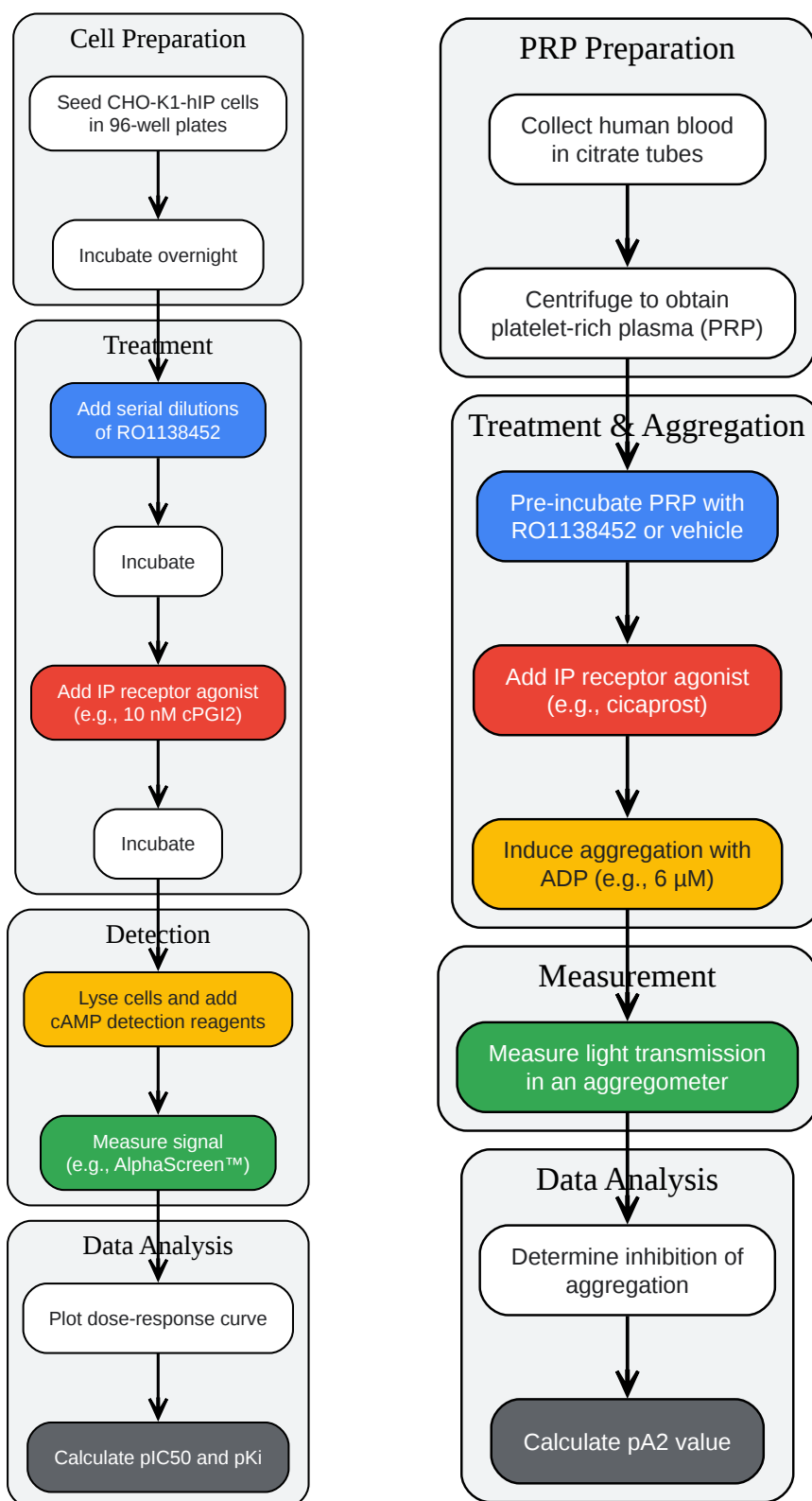
Mechanism of Action

RO1138452 functions as a competitive antagonist at the IP receptor.[4] The IP receptor is primarily coupled to the Gs alpha subunit of heterotrimeric G proteins. Activation of the IP receptor by its natural ligand, prostacyclin (PGI₂), or synthetic agonists leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[5] Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.

RO1138452 blocks this signaling cascade by preventing the binding of agonists to the IP receptor, thereby inhibiting the subsequent increase in intracellular cAMP.

Signaling Pathway Diagram





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